

Physicochemical properties of 2-Amino-5-bromobenzamide

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Compound of Interest

Compound Name: 2-Amino-5-bromobenzamide

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An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-bromobenzamide

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Amino-5-bromobenzamide**, a key intermediate in pharmaceutical and chemical synthesis. The information is intended for researchers, scientists, and professionals involved in drug development and organic synthesis. This document details the compound's physical and chemical characteristics, presents standardized experimental protocols for their determination, and illustrates relevant synthetic and analytical workflows.

Core Physicochemical Properties

2-Amino-5-bromobenzamide is a substituted aromatic amide with the chemical formula $C_7H_7BrN_2O$.^{[1][2][3]} Its utility as a building block in the synthesis of bioactive molecules, such as anti-inflammatory and antimicrobial agents, necessitates a thorough understanding of its properties.^{[4][5]}

Quantitative Data Summary

The key physicochemical parameters for **2-Amino-5-bromobenzamide** are summarized in the table below. These values have been compiled from various chemical data sources.

Property	Value	Notes	Source(s)
Molecular Formula	C ₇ H ₇ BrN ₂ O	[1][2][3]	
Molecular Weight	215.05 g/mol	[1][2][3][6]	
Appearance	White to off-white solid/powder	[1][7][8]	
Melting Point	189-191 °C	Recrystallized from water-ethanol mixture.	[1][4][8][9][10]
186-187 °C	Recrystallized from acetonitrile.	[9][11]	
Boiling Point	291.2 ± 25.0 °C	At 760 Torr.	[1][8][9]
Density	1.698 ± 0.06 g/cm ³	At 20 °C and 760 Torr.	[1][8]
pKa	15.15 ± 0.50	Predicted value.	[1][8][9][10]
Vapor Pressure	0.00198 mmHg	At 25 °C.	[1][4]
Flash Point	129.9 ± 23.2 °C	[1][8]	
Refractive Index	1.666	[1]	
Solubility	Slightly soluble in organic solvents like ethanol and ether.	[1][4]	

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following sections describe standard laboratory protocols for measuring melting point, solubility, and the partition coefficient (logP).

Determination of Melting Point (Capillary Method)

The melting point is a fundamental property for assessing the purity of a crystalline solid.[12] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Principle: A small, powdered sample is heated slowly at a controlled rate. The temperatures at which the substance begins and completes its transition from solid to liquid are recorded as the melting point range.^{[13][14]}

Methodology:

- Sample Preparation: Ensure the **2-Amino-5-bromobenzamide** sample is completely dry and finely powdered using a mortar and pestle.^{[13][14]}
- Capillary Tube Loading: Press the open end of a thin-walled capillary tube into the powdered sample. A small amount of the solid (approximately 1/16 inch high) should be packed into the sealed end of the tube.^[15] This can be achieved by tapping the tube or dropping it through a longer glass tube to compact the powder.^[15]
- Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., DigiMelt or Mel-Temp).^[15]
- Approximate Determination: Conduct a rapid initial heating (10-20 °C/min ramp rate) to determine an approximate melting range.^[15] This saves time in subsequent, more precise measurements.
- Precise Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 10-20 °C below the approximate melting point. Then, decrease the heating rate to a slow ramp (1-2 °C/min) to allow for thermal equilibrium.^[15]
- Observation and Recording: Carefully observe the sample through the viewing eyepiece. Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the last solid crystal melts (T_2). The melting point range is reported as T_1 - T_2 .^[13]

Determination of Solubility (Qualitative Method)

This protocol provides a systematic approach to determining the solubility of a compound in various solvents, which can indicate the presence of polar functional groups and acidic or basic properties.^{[16][17]}

Principle: A small, measured amount of the solute is added to a specific volume of a solvent. The mixture is agitated, and the extent of dissolution is observed.

Methodology:

- Water Solubility:
 - Place approximately 25 mg of **2-Amino-5-bromobenzamide** into a small test tube.
 - Add 0.75 mL of deionized water in small portions (e.g., 0.25 mL at a time).
 - After each addition, shake the test tube vigorously for 1-2 minutes.[\[16\]](#)
 - Observe if the solid dissolves completely. Record the compound as soluble, partially soluble, or insoluble in water.
- Organic Solvent Solubility:
 - Repeat the procedure from step 1 using organic solvents such as ethanol and diethyl ether.[\[16\]](#)
 - Due to its known properties, **2-Amino-5-bromobenzamide** is expected to be soluble in these solvents.[\[1\]](#)
- Aqueous Acid/Base Solubility:
 - To further characterize the compound, test its solubility in 5% aqueous HCl and 5% aqueous NaOH solutions.[\[16\]](#)[\[17\]](#)
 - Solubility in 5% HCl suggests the presence of a basic functional group (like an amine).
 - Solubility in 5% NaOH suggests the presence of an acidic functional group.

Determination of Partition Coefficient (logP) by Shake-Flask Method

The partition coefficient (P) is a measure of a compound's differential solubility between two immiscible phases, typically n-octanol and water. LogP is a critical parameter in drug development for predicting a molecule's lipophilicity and membrane permeability.[\[18\]](#)

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured. The ratio of these concentrations gives the partition coefficient.[\[18\]](#)[\[19\]](#)

Methodology:

- Phase Preparation:
 - Prepare mutually saturated solvents by shaking equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) in a separatory funnel for 24 hours.[\[20\]](#)
 - Allow the layers to separate completely. The upper layer is water-saturated n-octanol, and the lower layer is n-octanol-saturated water.
- Sample Preparation:
 - Prepare a stock solution of **2-Amino-5-bromobenzamide** in the n-octanol-saturated water phase at a known concentration.
- Partitioning:
 - In a flask, combine a precise volume of the stock solution with a precise volume of the water-saturated n-octanol.
 - Seal the flask and shake it vigorously to ensure thorough mixing and facilitate the partitioning of the solute between the two phases.[\[20\]](#)
 - Allow the flask to stand undisturbed until the two phases have completely separated. Centrifugation can be used to accelerate this process.
- Concentration Analysis:
 - Carefully withdraw an aliquot from each phase (aqueous and octanol).
 - Determine the concentration of **2-Amino-5-bromobenzamide** in each aliquot using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[\[20\]](#)[\[21\]](#)

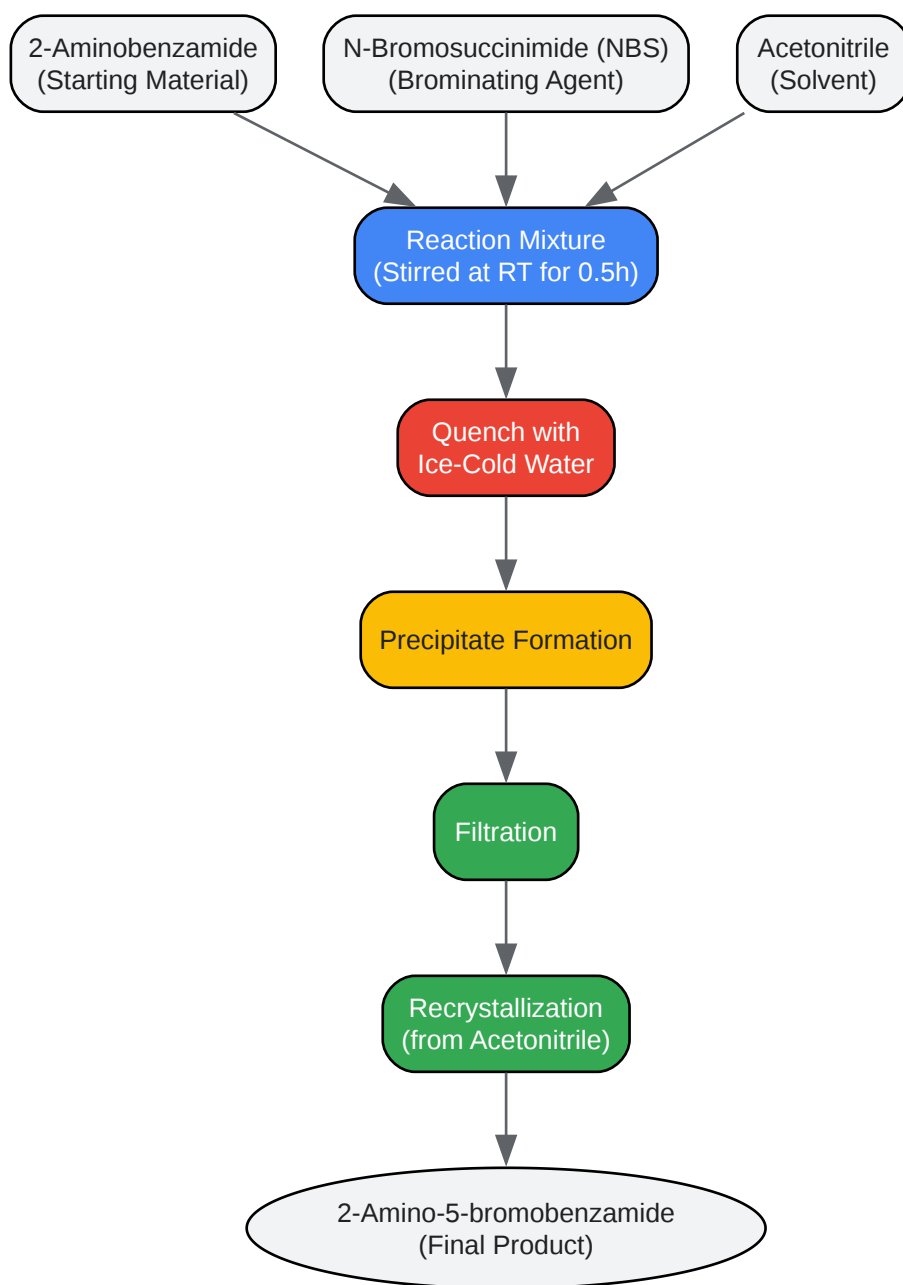
- Calculation:
 - Calculate the partition coefficient (P) using the formula: $P = \frac{\text{Concentration in n-octanol}}{\text{Concentration in water}}$ [18]
 - Calculate logP by taking the base-10 logarithm of P: $\log P = \log_{10}(P)$ [18]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships relevant to the study of **2-Amino-5-bromobenzamide**.

Synthesis of 2-Amino-5-bromobenzamide

A common laboratory synthesis involves the bromination of 2-aminobenzamide. [9][11]

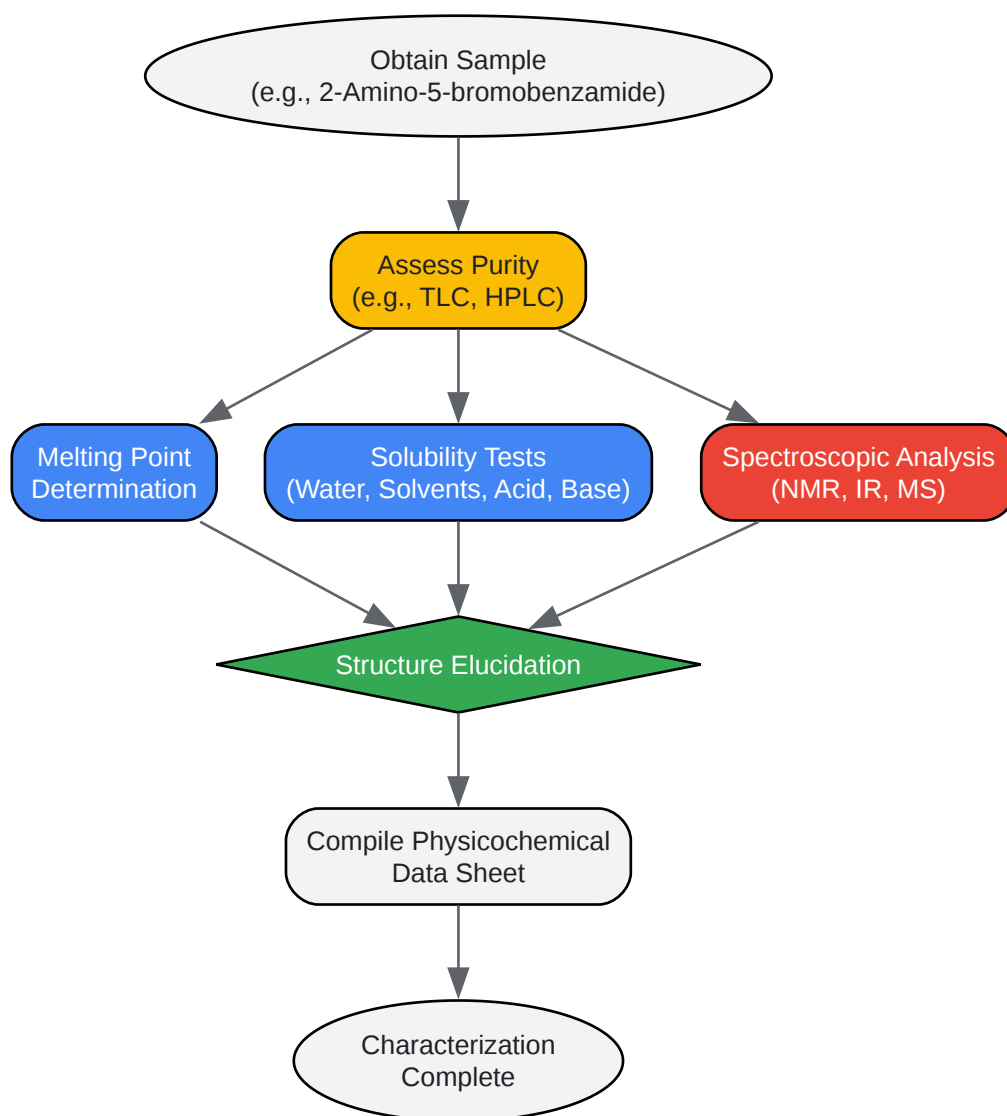


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Caption: Workflow for the synthesis of **2-Amino-5-bromobenzamide**.^{[9][11]}

General Workflow for Physicochemical Characterization

This diagram outlines the logical flow for identifying and characterizing an unknown solid organic compound.

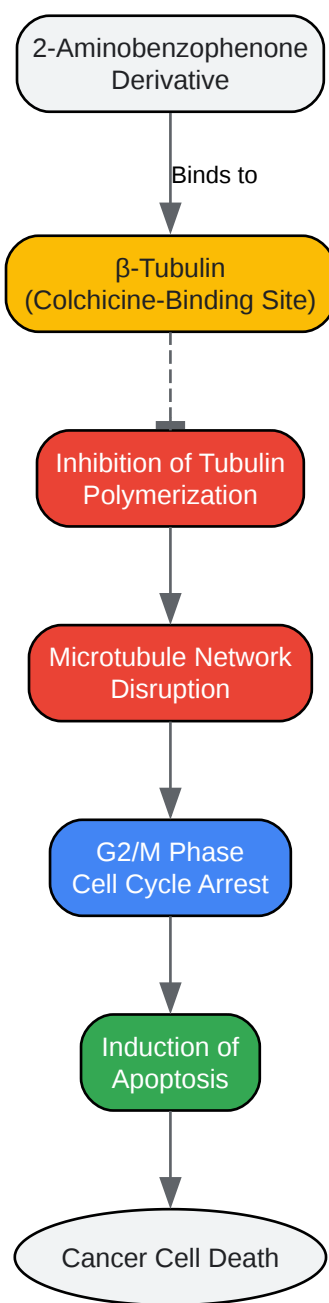


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Caption: Logical workflow for the characterization of a solid organic compound.

Biological Application Context: Antimitotic Signaling

While **2-Amino-5-bromobenzamide** is an intermediate, its derivatives, particularly 2-aminobenzophenones, are known to act as antimitotic agents by disrupting microtubule function.^[22] This diagram illustrates the general pathway.



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Caption: Antimitotic signaling pathway of related 2-aminobenzophenone derivatives.[22]

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